molecular formula C14H14ClNO2 B11963239 5-(2-Chlorophenyl)-N-isopropyl-2-furamide CAS No. 618403-00-2

5-(2-Chlorophenyl)-N-isopropyl-2-furamide

Cat. No.: B11963239
CAS No.: 618403-00-2
M. Wt: 263.72 g/mol
InChI Key: ACKWVASVFBTRST-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-isopropyl-2-furamide is a synthetic organic compound that belongs to the class of furamides It is characterized by the presence of a chlorophenyl group attached to a furan ring, with an isopropyl group linked to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-isopropyl-2-furamide typically involves the reaction of 2-chlorobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then cyclized with furan-2-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N-isopropyl-2-furamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-N-isopropyl-2-furamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N-isopropyl-2-furamide
  • 5-(2-Chlorophenyl)-N-methyl-2-furamide
  • 5-(2-Chlorophenyl)-N-isopropyl-2-thioamide

Uniqueness

5-(2-Chlorophenyl)-N-isopropyl-2-furamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

618403-00-2

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C14H14ClNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-5-3-4-6-11(10)15/h3-9H,1-2H3,(H,16,17)

InChI Key

ACKWVASVFBTRST-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl

Origin of Product

United States

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